(2R,5R)-2-Methyl-5-hydroxymethylpiperidinium (R)-camphorsulfonate
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Overview
Description
(2R,5R)-2-Methyl-5-hydroxymethylpiperidinium ®-camphorsulfonate is a chiral ionic compound that combines a piperidinium cation with a camphorsulfonate anion. This compound is notable for its applications in asymmetric synthesis and catalysis, where its chiral nature can induce enantioselectivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-Methyl-5-hydroxymethylpiperidinium ®-camphorsulfonate typically involves the following steps:
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Synthesis of the Piperidinium Cation
Starting Material: (2R,5R)-2-Methyl-5-hydroxymethylpiperidine.
Reaction: The piperidine derivative is reacted with a suitable alkylating agent under basic conditions to form the piperidinium cation.
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like sodium hydride or potassium carbonate.
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Formation of the Camphorsulfonate Anion
Starting Material: ®-Camphorsulfonic acid.
Reaction: The camphorsulfonic acid is neutralized with a base such as sodium hydroxide to form the camphorsulfonate anion.
Conditions: This neutralization is typically performed in an aqueous medium.
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Combination of Cation and Anion
- The piperidinium cation and camphorsulfonate anion are combined in a suitable solvent to form the ionic compound.
Conditions: The mixture is stirred at room temperature until the formation of the desired product is complete.
Industrial Production Methods
In an industrial setting, the production of (2R,5R)-2-Methyl-5-hydroxymethylpiperidinium ®-camphorsulfonate would involve scaling up the above synthetic routes. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of high-purity starting materials and rigorous purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its enantiomerically pure form.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2-Methyl-5-hydroxymethylpiperidinium ®-camphorsulfonate can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic or basic medium.
Products: Oxidation of the hydroxymethyl group can lead to the formation of a carboxylate or aldehyde derivative.
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Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed in an inert atmosphere to prevent oxidation.
Products: Reduction can convert the hydroxymethyl group to a methyl group.
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Substitution
Reagents: Nucleophiles such as halides or amines.
Conditions: Often carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Products: Substitution reactions can replace the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Solvents: Dichloromethane, acetonitrile, dimethyl sulfoxide.
Scientific Research Applications
(2R,5R)-2-Methyl-5-hydroxymethylpiperidinium ®-camphorsulfonate has several applications in scientific research:
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Asymmetric Synthesis
- Used as a chiral auxiliary or catalyst to induce enantioselectivity in various organic reactions.
- Commonly employed in the synthesis of pharmaceuticals and natural products.
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Catalysis
- Acts as a chiral ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
- Utilized in hydrogenation, hydroformylation, and other catalytic transformations.
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Biological Studies
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme mechanisms and protein-ligand interactions.
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Material Science
- Explored for its role in the development of chiral materials and polymers.
- Applied in the fabrication of sensors and optoelectronic devices.
Mechanism of Action
The mechanism by which (2R,5R)-2-Methyl-5-hydroxymethylpiperidinium ®-camphorsulfonate exerts its effects involves its interaction with molecular targets through its chiral centers. The compound can form specific interactions with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-2-Methyl-5-hydroxymethylpiperidinium (S)-camphorsulfonate: The enantiomer of the compound, which may exhibit different biological and chemical properties.
(2R,5R)-2-Methyl-5-hydroxymethylpiperidinium chloride: A similar compound with a different anion, which can affect its solubility and reactivity.
(2R,5R)-2-Methyl-5-hydroxymethylpiperidinium bromide: Another related compound with a bromide anion, used in different chemical contexts.
Uniqueness
(2R,5R)-2-Methyl-5-hydroxymethylpiperidinium ®-camphorsulfonate is unique due to its combination of a chiral piperidinium cation and a camphorsulfonate anion, which provides distinct stereochemical properties. This uniqueness makes it particularly valuable in asymmetric synthesis and catalysis, where enantioselectivity is crucial.
Properties
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;[(3R,6R)-6-methylpiperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S.C7H15NO/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-6-2-3-7(5-9)4-8-6/h7H,3-6H2,1-2H3,(H,12,13,14);6-9H,2-5H2,1H3/t7-,10-;6-,7-/m11/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKKYIUHPJZOOF-CYXKYUKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)CO.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)CO.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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